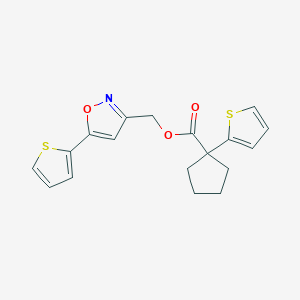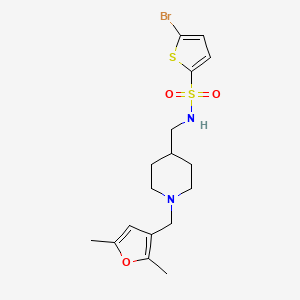
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Selective Inhibition of Cyclooxygenase-1 (COX-1)
This compound has been studied for its potential in selectively inhibiting cyclooxygenase-1 (COX-1), an enzyme involved in the production of prostanoids, like thromboxane, which play a role in platelet aggregation. The research indicates that certain diarylisoxazoles, closely related to (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate, show selective COX-1 inhibition, which could be useful in managing conditions related to platelet aggregation and inflammation (Vitale et al., 2013).
Synthesis and Chemical Properties
The synthesis and characterization of similar isoxazole compounds have been an area of significant research. Studies on different isoxazole derivatives, including those with thiophene moieties, have contributed to understanding their chemical properties, synthesis methods, and potential applications in various fields (Rajanarendar et al., 2006).
Applications in Organic Synthesis and Drug Discovery
Isoxazole compounds, including those fused with cyclopentanecarboxylate structures, are valuable in organic synthesis and drug discovery. Their applications range from the synthesis of novel compounds with specific stereochemistry to their use in the development of pharmaceuticals (Nonn et al., 2011).
Potential in Anticancer Research
Some research has focused on the development of compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, which show promise as potential anticancer agents. These studies suggest that similar compounds to (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate could have applications in developing new cancer treatments (Mabkhot et al., 2017).
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-thiophen-2-ylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c20-17(18(7-1-2-8-18)16-6-4-10-24-16)21-12-13-11-14(22-19-13)15-5-3-9-23-15/h3-6,9-11H,1-2,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYHTDPOTFYLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2886111.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2886113.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2886114.png)


![2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![1-(4-bromophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2886121.png)
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride](/img/structure/B2886122.png)
![1-butyl-5-(4-fluorophenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2886123.png)
![2-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2886124.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2886127.png)

![6-(3,5-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886132.png)